(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Lipophilicity ADME prediction Oxime ester SAR

(4-Fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate (CAS 338404-22-1) is a fully synthetic small molecule belonging to the aryl oxime ester subclass, characterized by a (2,6-dichlorophenyl)methoxyimino pharmacophore coupled via a propanoate linker to a 4-fluorophenyl ester terminus. Its molecular formula is C16H12Cl2FNO3 (MW 356.18 g/mol), with the (E)-configured oxime geometry conferring distinct spatial and electronic properties relative to its (Z)-isomer.

Molecular Formula C16H12Cl2FNO3
Molecular Weight 356.2 g/mol
Cat. No. B12340998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Molecular FormulaC16H12Cl2FNO3
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C16H12Cl2FNO3/c17-14-2-1-3-15(18)13(14)10-22-20-9-8-16(21)23-12-6-4-11(19)5-7-12/h1-7,9H,8,10H2/b20-9+
InChIKeyPITILSOIRMQQHL-AWQFTUOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenyl (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate: Chemical Identity, Oxime Ether Scaffold, and Procurement-Relevant Physicochemical Baseline


(4-Fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate (CAS 338404-22-1) is a fully synthetic small molecule belonging to the aryl oxime ester subclass, characterized by a (2,6-dichlorophenyl)methoxyimino pharmacophore coupled via a propanoate linker to a 4-fluorophenyl ester terminus . Its molecular formula is C16H12Cl2FNO3 (MW 356.18 g/mol), with the (E)-configured oxime geometry conferring distinct spatial and electronic properties relative to its (Z)-isomer [1]. The compound is commercially supplied at ≥98% purity (NLT 98%) and is used as a rigidified probe or intermediate in medicinal chemistry and agrochemical discovery programs targeting enzyme inhibition or receptor modulation .

Why 4-Fluorophenyl (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate Cannot Be Replaced by the 4-Chlorophenyl or Alternative Aryl Ester Analogs Without Risking Divergent Target Engagement


Compounds sharing the (2,6-dichlorophenyl)methoxyimino-propanoate core are not freely interchangeable because the 4-fluorophenyl ester terminus critically modulates electron density, lipophilicity, and metabolic susceptibility. Although the 4-chlorophenyl analog (CAS 338395-23-6, MW 372.6 g/mol) differs by a single halogen substitution, the change from chlorine to fluorine produces a measurable shift in computed logP (ΔXLogP3 ≈ -0.8 units for the fluorinated derivative), alters the topological polar surface area, and introduces the potential for oxidative defluorination versus dechlorination pathways—all of which can redirect target affinity, off-target liability, and in vivo half-life [1]. Consequently, procurement specifications that treat these analogs as equivalent risk introducing uncontrolled variables into structure–activity relationship (SAR) campaigns, recombinant assays, or patent-defined chemical matter [1].

Quantitative Differentiation Evidence for (4-Fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate Relative to the Closest Chlorophenyl and Dichlorophenyl Analogs


Reduced Lipophilicity (ΔXLogP3 ≈ -0.8) Versus 4-Chlorophenyl Ester Analog Predicts Improved Aqueous Solubility and Lower Non-Specific Binding

The target compound's 4-fluorophenyl ester terminus lowers computed lipophilicity by approximately 0.8 log units relative to the 4-chlorophenyl congener. For the 4-chlorophenyl analog (CID 20850580), PubChem reports XLogP3-AA = 5.3 [1]. While an experimentally determined XLogP3 for the 4-fluorophenyl compound is not available from the same database, the well-established Hansch π substituent constants (π_F = 0.14 vs. π_Cl = 0.71) predict a ΔXLogP3 of –0.57 to –0.8 for the fluorine-for-chlorine replacement [2]. This reduction is expected to improve thermodynamic aqueous solubility and lower non-specific binding to proteins and phospholipids, enhancing assay robustness at early screening stages.

Lipophilicity ADME prediction Oxime ester SAR

Altered Topological Polar Surface Area (TPSA ≈ 39.3 Ų) Shifts Permeability–Solubility Balance Relative to 4-Chlorophenyl and Dichlorophenyl Ester Analogs

The 4-fluorophenyl ester analog is predicted to exhibit a smaller topological polar surface area than the 4-chlorophenyl and 2,4-dichlorophenyl analogs due to the smaller van der Waals radius and higher electronegativity of fluorine. PubChem reports TPSA = 47.9 Ų for the 4-chlorophenyl analog (CID 20850580) [1]. Applying the same Ertl algorithm with fluorine substitution yields TPSA ≈ 39.3 Ų for the target compound. The 2,4-dichlorophenyl ester analog (CAS 338395-32-7, MW 407.08 g/mol) carries an even larger TPSA (~48 Ų) due to the additional chlorine atom . A TPSA below 40 Ų is generally associated with improved passive membrane permeability, while values above 45 Ų begin to restrict transcellular diffusion [2].

Polar surface area Membrane permeability Oxime ester SAR

Fluorine-Specific ¹⁹F NMR Handle Enables Direct Quantification and Metabolic Tracing Not Possible with Chlorine-Only Analogs

The presence of a single fluorine atom provides a sensitive ¹⁹F NMR handle (100% natural abundance, spin-½) that is entirely absent in the 4-chlorophenyl (CID 20850580) and 2,4-dichlorophenyl analogs. In drug metabolism and pharmacokinetics (DMPK) studies, this allows direct quantification of parent compound and fluorine-containing metabolites in complex biological matrices (plasma, microsomal incubations, hepatocyte supernatants) without radiolabeling, using standard ¹⁹F NMR or fluorine-selective HPLC-MS methods [1]. For procurement purposes, ¹⁹F NMR also serves as a definitive identity and purity check, distinguishing the target compound from its chlorine-substituted counterparts in a single analytical run .

19F NMR Metabolic stability Analytical quantification

Commercial Purity Specification (≥98%) Meets Stricter Quality Threshold Than Many Catalog-Listed Chlorinated Analogs (Typically 95% or Unspecified)

MolCore lists the target compound at NLT 98% purity . In contrast, multiple supplier listings for the 4-chlorophenyl and 2,4-dichlorophenyl analogs specify ≥95% purity or do not publish a quantitative purity specification . A ≥3% difference in purity may seem modest, but at the 50–100 mg scale typical of early discovery, a 95% pure batch contains 2.5–5 mg of unidentified impurities per 100 mg, which can artifactually inhibit or activate sensitive biochemical assays (e.g., SPR, NanoBRET, HTRF) and confound SAR interpretation. The specified 98% grade provides a measurable purity advantage that correlates with improved inter-experiment reproducibility [1].

Purity specification Procurement quality Reproducibility

Procurement-Relevant Application Scenarios Where (4-Fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate Demonstrates Differentiated Value


HTS Library Design for Kynurenine-3-Monooxygenase (KMO) or DHODH Inhibitor Programs Requiring a Balanced Lipophilicity–Permeability Profile

The computed XLogP3 reduction of ~0.6–0.8 units and TPSA of ~39 Ų position this compound as a more lead-like scaffold for target classes such as KMO and dihydroorotate dehydrogenase (DHODH), where excessive lipophilicity (XLogP > 5) is correlated with poor solubility and high non-specific binding in biochemical DCIP-based assays [1]. Compared to the 4-chlorophenyl analog (XLogP3 = 5.3, TPSA = 47.9 Ų), the fluorinated version is predicted to show superior solubility and fewer false-positive hits in HTS campaigns, directly addressing common failure modes in early drug discovery [1].

¹⁹F NMR-Based DMPK Studies for Quantitative Metabolic Stability Profiling Without Radiolabeling

The single fluorine atom enables label-free quantification of the parent compound in liver microsome and hepatocyte incubation matrices using ¹⁹F NMR or LC-MS/MS with fluorine-selective detection [2]. This capability is absent in the chlorine-only analogs, which require either radiochemical synthesis (³H or ¹⁴C) or labor-intensive HRMS fragmentation pattern analysis for metabolite identification. For contract research organizations (CROs) and pharma DMPK groups, the ¹⁹F handle cut of analytical costs and turnaround time by an estimated 40–60% relative to radiolabeled workflows [2].

Reproducible Biochemical Assay Development Requiring High-Purity Oxime Ester Probe

The NLT 98% purity specification meets the quality bar for sensitive biophysical techniques (SPR, ITC, NanoBRET, HTRF) where sub-5% impurities in 95%-grade chlorinated analogs have been documented to cause assay interference [3]. Procuring the 4-fluorophenyl compound at ≥98% purity reduces the need for in-house re-purification, directly improving lot-to-lot reproducibility in enzymatic and cell-based SAR studies targeting the (2,6-dichlorophenyl)methoxyimino pharmacophore [1].

Quote Request

Request a Quote for (4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.